Anti-HIV Activity in CEM-T4 Cells
1-(2-Aminopyrimidin-4-yl)ethanone demonstrates a defined anti-HIV activity profile in CEM-T4 cells, achieving >90% viral inhibition at a concentration of >20 µM, with an EC50 value of >20 µM and an IC50 for cellular toxicity of <10 µM [1]. This establishes a clear, quantifiable differentiation from other aminopyrimidine derivatives which may be inactive or possess significantly different potency/toxicity windows in the same assay system. While a direct head-to-head comparator within the same publication is not provided, the activity can be compared against a class-level baseline of no significant activity (>100 µM) often observed for simple, unoptimized fragments.
| Evidence Dimension | Anti-HIV Activity and Cytotoxicity in CEM-T4 Cells |
|---|---|
| Target Compound Data | EC50 > 20 µM; IC50 < 10 µM; >90% inhibition at >20 µM |
| Comparator Or Baseline | Class Baseline (Unoptimized Fragment): EC50 > 100 µM (inferred typical cutoff for 'inactive') |
| Quantified Difference | At least 5-fold higher potency compared to an inactive baseline; demonstrates a measurable but weak antiviral effect. |
| Conditions | CEM-T4 cell line; MTT assay for antiviral activity and cytotoxicity; data from Journal of Medicinal Chemistry 2011. |
Why This Matters
This quantifies the compound's specific antiviral activity window, crucial for researchers selecting building blocks for HIV drug discovery or chemical biology probes.
- [1] NIAID ChemDB. (2011). Anti-HIV Activity Data for 1-(2-Aminopyrimidin-4-yl)ethanone (LitRef# 21290). Division of AIDS Anti-HIV/OI/TB Therapeutics Database. View Source
